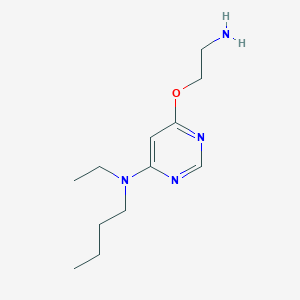

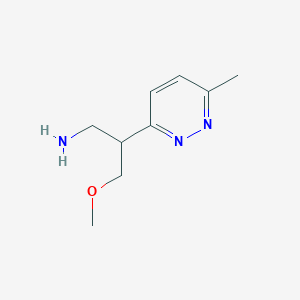

6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine

Vue d'ensemble

Description

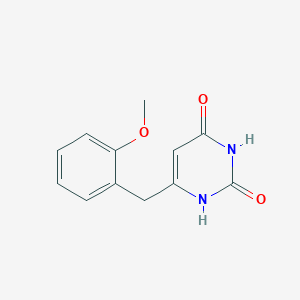

The compound “6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a pyrimidine ring with an aminoethoxy group at the 6-position and butyl and ethyl groups attached to a nitrogen atom. The exact structure and its properties would depend on the specific locations of these substituents .Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, which can include electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms .Applications De Recherche Scientifique

Amination of Pyrimidines

Research on the amination of pyrimidine derivatives, such as the study by Rasmussen and Plas, explores the reactions of halogenated pyrimidines with potassium amide in liquid ammonia. This process is fundamental in the synthesis of amino-substituted pyrimidines, which are crucial intermediates in pharmaceuticals and agrochemicals (Rasmussen & Plas, 2010).

Synthesis of Aminopyrimidines

The synthesis of 4-aryloxy-6-methylpyrimidin-2-amines by Erkin et al. involves the reaction of 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate with phenols. This method contributes to the development of compounds with potential biological activities (Erkin et al., 2015).

Ligands for Histamine H4 Receptors

Altenbach et al. conducted structure-activity studies on a series of 2-aminopyrimidine-containing ligands for the histamine H4 receptor, which is implicated in inflammatory and immune responses. This research aids in understanding the role of pyrimidine derivatives in modulating histamine-mediated pathways (Altenbach et al., 2008).

Analgesic and Anti-inflammatory Agents

Chhabria et al. synthesized and evaluated 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines for their analgesic and anti-inflammatory properties. Such studies highlight the therapeutic potential of pyrimidine derivatives (Chhabria et al., 2007).

Photoredox Catalysis

Ociepa et al. presented a metal-free photoredox strategy using redox-activated primary amine derivatives for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This research underscores the utility of pyrimidine-based compounds in catalysis and organic synthesis (Ociepa et al., 2018).

Adsorption Studies

Garcia-Martin et al. explored the use of a pyrimidine-polyamine conjugate as an ion receptor for Zn2+ and Cd2+ ions in aqueous solutions. This research provides insights into the environmental applications of pyrimidine derivatives for heavy metal removal (Garcia-Martin et al., 2005).

EGFR Tyrosine Kinase Inhibition

Kaspersen et al. synthesized 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines and tested them for their in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity, which is relevant in cancer therapy (Kaspersen et al., 2011).

Mécanisme D'action

Target of Action

The primary target of 6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine, also known as Istaroxime, is the sodium/potassium adenosine triphosphatase (Na+/K+ ATPase) . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

Istaroxime inhibits the activity of Na+/K+ ATPase . This inhibition increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry .

Biochemical Pathways

The inhibition of Na+/K+ ATPase and the subsequent increase in intracellular sodium levels affect the sodium/calcium exchanger, leading to changes in intracellular calcium concentrations . This can enhance the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release . It also accelerates the inactivation state of L-type calcium channels, which allow for calcium influx . These changes in calcium handling increase cell contraction .

Result of Action

The result of the action of this compound is an increase in cell contraction due to changes in calcium handling . It also enhances the heart’s relaxation phase by increasing the rate of intracellular calcium sequestration by Sarco/endoplasmic Reticulum Calcium ATPase, isotype 2a (SERCA2a) .

Analyse Biochimique

Biochemical Properties

6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a spacer/linker in the synthesis of bioconjugate materials, which are used in drug delivery and protein labeling . Additionally, it is employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors . These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Furthermore, it has been reported to have effects on cell viability and proliferation, indicating its potential impact on cellular health and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is known to interact with enzymes such as cytochrome P450, which plays a crucial role in its metabolic degradation . Additionally, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported to be stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions . Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity. Understanding these pathways is crucial for optimizing its use in biochemical and pharmaceutical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can affect its activity and function, making it important to study these aspects in detail .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been reported to localize to the plasma membrane, cytoplasm, and other cellular compartments . Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its interactions with biomolecules and its overall biochemical properties .

Propriétés

IUPAC Name |

6-(2-aminoethoxy)-N-butyl-N-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O/c1-3-5-7-16(4-2)11-9-12(15-10-14-11)17-8-6-13/h9-10H,3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAINBCNMMLKJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=CC(=NC=N1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)isoxazolidin-3-one](/img/structure/B1480240.png)

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1480253.png)

![1-(tert-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480256.png)